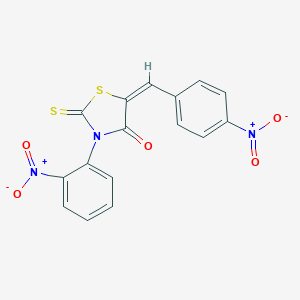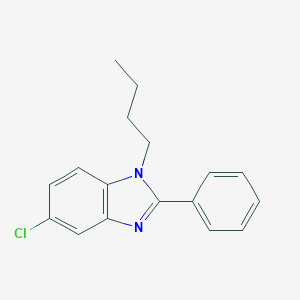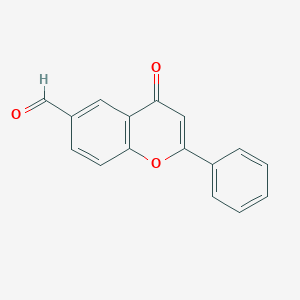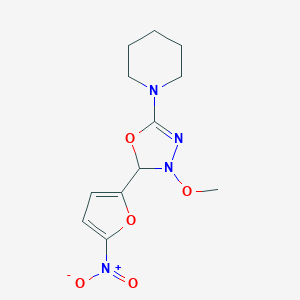![molecular formula C28H18ClNO3 B304584 (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a synthetic compound that has attracted the attention of researchers due to its potential use in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of pharmacology and medicinal chemistry. In
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. The compound has been shown to enhance the activity of the GABA receptor, which results in decreased neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is its potent pharmacological properties. This makes it a valuable tool for researchers studying the GABAergic system and its role in various diseases. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for research on (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in studying the compound's mechanism of action in more detail to better understand its pharmacological properties. Finally, there is a need for further research on the synthesis method of this compound to make it more accessible to researchers.
Synthesis Methods
The synthesis of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chlorophenylmagnesium bromide to form the final product.
Scientific Research Applications
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been extensively studied for its potential use in various areas of scientific research. The compound has shown promising results in pharmacology, medicinal chemistry, and neuroscience. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
|---|---|
Molecular Formula |
C28H18ClNO3 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
InChI |
InChI=1S/C28H18ClNO3/c1-16-9-10-24-22(11-16)25(28(33-24)27(31)17-5-4-6-20(29)13-17)18-12-19-15-32-23-8-3-2-7-21(23)26(19)30-14-18/h2-14H,15H2,1H3 |
InChI Key |
ZXQNEKHJIJJRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304517.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)